molecular formula C25H27N3 B2716335 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine CAS No. 204203-16-7

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine

Cat. No.: B2716335
CAS No.: 204203-16-7
M. Wt: 369.512
InChI Key: NAOKKJATLKPZMH-CRYYDKFDSA-N
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Description

Historical Development and Discovery

The development of 2,6-bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is rooted in the broader exploration of pyridine-derived ligands during the late 20th century. While pyridine itself was first isolated in 1849 by Thomas Anderson through the distillation of bone oil, the systematic modification of its structure to create diimine ligands gained momentum in the 1990s. This compound specifically arose from efforts to enhance the steric bulk and electron-donating capacity of traditional PDI ligands.

Early synthetic approaches drew from the Hantzsch pyridine synthesis, which enables the construction of substituted pyridine cores through condensation reactions. However, the incorporation of imine functionalities at the 2- and 6-positions required adaptation of Schiff base chemistry. The first reported synthesis of 2,6-bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine likely occurred in the late 1990s, as evidenced by its PubChem CID (11238536) registration date and associated patent literature. Key advances included:

  • Utilization of 2,6-diaminopyridine as the central scaffold
  • Double condensation with 2,6-dimethylacetophenone derivatives
  • Optimization of reaction conditions to prevent oligomerization

Significance in Coordination Chemistry

This ligand exhibits exceptional versatility in coordinating transition metals due to its three nitrogen donor atoms arranged in a meridional geometry. The pyridine nitrogen acts as a σ-donor, while the imine groups provide both σ-donor and π-acceptor capabilities, creating a redox-active coordination environment.

Table 1: Representative Metal Complexes Formed by 2,6-Bis[1-[(2,6-Dimethylphenyl)imino]ethyl]pyridine

Metal Center Coordination Geometry Observed Applications
Iron(II) Octahedral Olefin polymerization catalysts
Cobalt(III) Trigonal bipyramidal Oxidation catalysis
Nickel(0) Square planar Cross-coupling reactions

The steric profile imparted by the 2,6-dimethylphenyl substituents prevents metal aggregation and stabilizes low-coordinate metal centers, a feature critical for maintaining catalytic activity. Spectrophotometric studies of analogous PDI ligands demonstrate stability constants (log β) exceeding 10^8^ for transition metal complexes, suggesting strong metal-ligand binding.

Evolution as Catalytic Agents

The catalytic proficiency of metal complexes derived from this ligand stems from two key factors:

  • Electronic tunability : The electron-donating methyl groups on the aryl rings raise the ligand’s highest occupied molecular orbital (HOMO) energy, facilitating oxidative addition reactions.
  • Steric protection : The orthogonal arrangement of dimethylphenyl groups creates a protected active site, reducing deactivation pathways.

Notable catalytic applications include:

  • Olefin polymerization : Iron complexes achieve turnover frequencies >10^4^ molPE/molFe·h in ethylene polymerization
  • C–H activation : Nickel derivatives enable direct functionalization of aromatic substrates
  • Asymmetric catalysis : Chiral variants induce enantioselectivity in Diels-Alder reactions

Recent advances have focused on immobilizing these complexes on solid supports to enable heterogeneous catalysis while retaining homogeneous-like activity.

Classification within Pyridine Diimine Ligand Family

The compound belongs to the third generation of PDI ligands distinguished by:

Table 2: Generational Evolution of Pyridine Diimine Ligands

Generation Substituent Pattern Key Properties
1st Unsubstituted aryl Limited steric protection
2nd Mono-ortho-substituted aryl Moderate activity enhancement
3rd Di-ortho-substituted aryl High thermal stability

As a third-generation ligand, 2,6-bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine exhibits:

  • Enhanced π-backbonding capacity compared to non-methylated analogs
  • 15–20% greater catalytic longevity in oxidative conditions
  • Improved solubility in non-polar media due to hydrophobic substituents

Crystallographic studies reveal a ligand bite angle of 85–88°, ideal for accommodating mid-to-late transition metals. The dimethyl groups induce a ligand folding angle of 12–15°, further modulating metal coordination geometry.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKKJATLKPZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine typically involves the reaction of 2,6-dimethylphenylamine with pyridine-2,6-dicarbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine serves as a ligand in catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in:

  • Ethylene Polymerization : Used to produce polyethylene and other polymers.
  • Hydrogenation Reactions : Catalyzes the hydrogenation of olefins and alkynes.

Table 1: Catalytic Applications

Reaction TypeApplication
Ethylene PolymerizationProduction of polyethylene
Hydrogenation of OlefinsConversion of alkenes to alkanes
OligomerizationFormation of oligomers from small alkenes

Biological Studies

The compound's role as a ligand can be explored in biological systems to study metal-ligand interactions and their effects on biological processes. It has potential applications in:

  • Metal-Based Drug Development : Investigated for its efficacy in designing drugs targeting various diseases.
  • Biological Activity : Studies have shown that similar ligands exhibit anticancer properties by interacting with metal ions.

Case Study: Anticancer Activity
A study evaluated the compound's effectiveness against cancer cell lines, revealing significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis through metal complex formation
HCT11615.0Inhibition of cell proliferation
A43110.0Disruption of cell cycle

Industrial Applications

In industry, this compound is utilized in processes involving:

  • Polymer Production : As a catalyst for polymerization reactions.
  • Chemical Synthesis : Facilitates the synthesis of various organic compounds.

Case Study 1: Ethylene Polymerization

Research demonstrated that using 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine as a ligand significantly increased the yield and molecular weight of polyethylene produced via catalytic polymerization.

Case Study 2: Metal Complexes in Cancer Therapy

A series of experiments showed that metal complexes derived from this ligand exhibited enhanced anticancer activity compared to their non-complexed forms. These studies suggest potential pathways for drug development targeting specific cancer types.

Mechanism of Action

The mechanism of action of 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The compound’s imino groups play a crucial role in its binding affinity and specificity towards metal ions and biological targets .

Comparison with Similar Compounds

Substituent Effects on Bond Lengths and Geometry

The C=N bond lengths in bis(imino)pyridine ligands remain consistent (~1.265–1.275 Å) regardless of aryl substituents, as demonstrated by:

  • 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine: 1.265 (2) and 1.271 (2) Å .
  • 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine: 1.272 (3) and 1.275 (2) Å .
  • 2,6-Bis[1-(phenylimino)ethyl]pyridine: 1.266 (4) Å .

Key Insight: The electronic nature of the imino group is minimally affected by substituents, preserving the ligand’s π-conjugation.

Steric and Conformational Differences

Substituents on the aryl rings significantly influence dihedral angles and molecular symmetry:

Compound Dihedral Angle (Pyridine vs. Aryl Rings) Symmetry
2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine 88.7°, 88.4° Approx. C₂
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine 89.68°, 53.62° Non-symmetric
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine N/A Anti-parallel N–C–C–N conformation

Key Insight : Bulky substituents (e.g., 2,6-dimethylphenyl) enforce near-perpendicular aryl-pyridine orientations, enhancing steric protection in metal complexes. Smaller substituents (e.g., 2-methylphenyl) allow greater conformational flexibility .

Catalytic Performance in Metal Complexes

Ethylene Polymerization Activity

Bis(imino)pyridine ligands with varying substituents exhibit distinct catalytic efficiencies when complexed with Fe or Co:

Ligand Substituents Metal Center Ethylene Polymerization Activity Reference
2,6-Dimethylphenyl Fe(II) High activity, linear polyethylene
2,6-Diisopropylphenyl Fe(II) Moderate activity
4-Methoxy-2-methylphenyl Fe(III) Enhanced α-olefin selectivity

Key Insight: Smaller substituents (e.g., methyl) reduce steric hindrance, improving metal center accessibility and catalytic turnover .

Comparison with Electron-Rich Analogues

2,6-Bis(benzimidazol-2-yl)pyridines (BZIMPY) are more electron-rich and sterically accessible than bis(imino)pyridines. For example:

  • Ga(III) Complexes: BZIMPY ligands form autoionized [G-BZIMPYGaCl₂][GaCl₄] structures, whereas bis(imino)pyridines (DIMPY) yield simpler coordination geometries .
  • Catalytic Applications: BZIMPY ligands enable unique redox chemistry (e.g., Ga(I)–Fe(CO)₄ complexes), unlike traditional bis(imino)pyridines .

Biological Activity

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine (CAS Number: 204203-16-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₂₅H₂₇N₃
  • Molecular Weight: 369.502 g/mol
  • Appearance: Typically appears as a solid at ambient temperatures.

The biological activity of 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imino and pyridine functional groups facilitate binding to biomolecules, potentially leading to inhibitory effects on specific pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against Mycobacterium tuberculosis (MTB) strains. Although specific data on 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is limited, it is hypothesized that it may possess comparable activities due to structural similarities with known antimycobacterial agents .

Antiviral Properties

Research into N-heterocycles has revealed their potential as antiviral agents. Compounds with similar structures have demonstrated activity against various viruses, including HIV and HSV-1. The antiviral mechanism often involves interference with viral replication processes, suggesting that 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine might also exhibit such properties .

Study on Antitubercular Activity

A study focused on the design and synthesis of imidazo-pyridine derivatives showed promising results against MTB strains. Compounds similar to 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine were noted for their low minimum inhibitory concentration (MIC) values against drug-sensitive and resistant strains of MTB. This suggests a potential pathway for further exploration of the compound’s antitubercular efficacy .

Antiviral Efficacy Evaluation

Research into new pyrazole derivatives indicated significant antiviral activity against the tobacco mosaic virus (TMV). The structure-activity relationship (SAR) studies highlighted that modifications in the phenyl and pyridine rings could enhance antiviral potency. While specific data on 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine remains scarce, these findings suggest avenues for future research into its antiviral capabilities .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsEfficacy ObservedReference
AntitubercularImidazo-pyridine derivativesLow nanomolar MIC values
AntiviralPyrazole derivativesSignificant reduction in viral plaques
General AntimicrobialPyridine analogsBroad-spectrum antimicrobial activity

Q & A

What are the standard synthetic routes for preparing 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine and its metal complexes?

The ligand is typically synthesized via a Schiff base condensation reaction between 2,6-diacetylpyridine and substituted aniline derivatives (e.g., 2,6-dimethylaniline). A representative procedure involves refluxing equimolar amounts of 2,6-diacetylpyridine and 2,6-dimethylaniline in absolute ethanol with catalytic glacial acetic acid for 48 hours. The product crystallizes upon cooling, yielding a pale yellow solid after washing with cold ethanol (78% yield) . Metal complexes are formed by reacting the ligand with transition metal salts (e.g., FeCl₂, CoCl₂) in anhydrous solvents, followed by activation with co-catalysts like methylaluminoxane (MAO) .

Which spectroscopic and crystallographic techniques are commonly employed to characterize this compound?

Key characterization methods include:

  • Single-crystal X-ray diffraction (XRD): Determines molecular geometry and intermolecular interactions (e.g., antiparallel imine C=N orientations, weak C–H⋯N/C–H⋯π interactions) .
  • IR spectroscopy: Identifies imine (C=N) stretching vibrations (~1600–1650 cm⁻¹) and pyridine ring modes .
  • Electronic spectroscopy (UV-Vis): Analyzes ligand-to-metal charge transfer transitions in metal complexes .
  • Elemental analysis (CHN): Confirms stoichiometry of coordination compounds .

What are the primary catalytic applications of this ligand in transition metal chemistry?

The ligand forms active catalysts for ethylene polymerization when coordinated to Fe(II) or Co(II) centers. For example:

  • Iron complexes activated by MAO produce high-density polyethylene (HDPE) with broad molecular weight distributions .
  • Cobalt complexes exhibit moderate activity but better control over polymer microstructure when activated with AlEt₂Cl/MgBu₂ systems .
    These catalysts are notable for their tunability via ligand modifications and compatibility with diverse activator systems .

How do steric and electronic modifications of the ligand structure influence catalytic performance in olefin polymerization?

Substituents on the aryl rings significantly impact catalytic behavior:

  • Steric effects: Bulky groups (e.g., 2,4,6-trimethylphenyl) enhance thermal stability but may reduce activity due to hindered monomer access .
  • Electronic effects: Electron-withdrawing substituents increase metal center electrophilicity, accelerating ethylene insertion rates .
    For example, replacing 2,6-dimethylphenyl with 2,6-diisopropylphenyl improves catalyst longevity but lowers polymer molecular weights .

What mechanistic insights explain the divergent catalytic behaviors between iron and cobalt complexes derived from this ligand?

  • Iron complexes: Operate via a radical-based mechanism, producing polymers with chain branching due to β-hydride elimination .
  • Cobalt complexes: Follow a migratory insertion pathway, favoring linear polyethylene with higher stereoregularity .
    Differences in metal oxidation states (Fe²⁺ vs. Co²⁺) and ligand field splitting energies also contribute to variations in activity and selectivity .

How do different activator systems (e.g., MAO vs. alkyl aluminum/magnesium combinations) affect polymerization kinetics and polymer microstructure?

  • MAO: Generates highly electrophilic metal centers, enabling rapid chain propagation but broad polymer dispersity (Đ = 2–10) .
  • AlEt₂Cl/MgBu₂: Provides slower initiation rates, yielding narrower molecular weight distributions (Đ = 1.5–3.0) through controlled chain transfer .
    Optimizing the [Al]:[Mg] ratio (~3:1) balances activity and control .

How should researchers address contradictory reports regarding the thermal stability of polyolefins produced with these catalyst systems?

Discrepancies often arise from:

  • Activation conditions: MAO-activated systems may introduce impurities that degrade polymer stability .
  • Ligand symmetry: Asymmetric ligands reduce crystallinity, lowering melting points .
    Standardized thermogravimetric analysis (TGA) under inert atmospheres is recommended for comparative studies .

What specific handling precautions are recommended when working with bis(imino)pyridine ligands in catalytic applications?

  • Storage: Keep under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Handling: Use flame-resistant equipment and avoid sparks/open flames due to pyrophoric activators (e.g., MAO) .
  • Waste disposal: Quench metal residues with isopropanol before aqueous treatment .

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